molecular formula C23H30F3N5O2S B611954 ZK-thiazolidinone

ZK-thiazolidinone

Cat. No.: B611954
M. Wt: 497.6 g/mol
InChI Key: WFZRONKPJVZNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK-thiazolidinone (also referred to as TAL) is a novel, potent small-molecule inhibitor of mammalian Polo-like kinase 1 (Plk1), a key regulator of mitotic progression and cell division . This compound acts as an ATP-competitive inhibitor of Plk1 and has been extensively characterized both in vitro and within cells, confirming its utility for elucidating Plk1 function . Its research value is significant in oncology, as Plk1 is highly expressed in a broad range of human tumors, making it an attractive target for cancer therapy development . Researchers have used this compound as a specific tool to study Plk1's essential roles in various stages of mitosis. Its application has been crucial in validating Plk1 functions in sister chromatid separation, centrosome maturation, bipolar spindle assembly, and successful cytokinesis . Furthermore, studies with this inhibitor have provided detailed insights into Plk1's relationship with key interaction partners, such as its mutual dependence with the checkpoint helicase PICH for correct localization and its essential activity for cleavage furrow formation and ingression during cell division . The compound is provided for research applications only. This compound is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C23H30F3N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32)

InChI Key

WFZRONKPJVZNAO-UHFFFAOYSA-N

SMILES

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F

Canonical SMILES

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZKThiazolidinone TAL.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK-thiazolidinone typically involves the reaction of thiazolidine derivatives with various reagents under controlled conditions. One common method includes the condensation of 1,2-aminothiols with aldehydes to form the thiazolidine ring . This reaction is often carried out under physiological pH without the need for a catalyst, making it an efficient and biocompatible process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ZK-thiazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidines .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:
ZK-Thiazolidinone specifically inhibits Plk1, a kinase that is often overexpressed in various tumors. By inhibiting Plk1, TAL disrupts several key processes in mitosis, such as centrosome maturation, spindle assembly, and chromosome separation. This inhibition leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.

  • In Vitro Studies: Research has demonstrated that this compound exhibits an IC50 of approximately 19 nM against human Plk1, indicating its high potency. In various human and mouse tumor cell lines, the compound showed IC50 values ranging from 0.2 to 1.3 μM, effectively inhibiting cell proliferation .
  • Cell Cycle Arrest: Treatment with this compound results in G2/M phase arrest, characterized by an accumulation of cells with 4N DNA content. Flow cytometry analysis revealed that this accumulation correlates with increased mitotic index and phospho-histone H3 staining .
  • Mitotic Defects: The compound induces defects typical of Plk1 inhibition, such as monopolar spindles and kinetochores that are not fully occupied by microtubules, further substantiating its role as a Plk1 inhibitor .

Research Tool for Cell Biology

This compound serves as a valuable tool for elucidating the functions of Plk1 within cellular processes:

  • Studying Mitotic Functions: Researchers have utilized TAL to investigate the roles of Plk1 in sister chromatid separation and spindle assembly. The compound has been instrumental in understanding the interactions between Plk1 and its partners like PICH and PRC1, which are crucial for spindle assembly checkpoint function .
  • Checkpoint Activation: The treatment with this compound activates the spindle assembly checkpoint (SAC), leading to a prometaphase-like arrest in treated cells. This effect is dependent on key SAC regulators such as BubR1 and Mad2 .

Potential Applications Beyond Cancer

Emerging studies suggest that this compound may have applications in other therapeutic areas:

  • Kidney Diseases: Recent reviews indicate that targeting Plk1 could be beneficial in treating kidney diseases by modulating cellular responses involved in renal pathophysiology .
  • Antimicrobial Properties: Although not primarily studied for antimicrobial effects, compounds related to thiazolidinones have shown potential against various microorganisms, indicating possible applications in developing new antimicrobial agents .

Summary of Key Findings

Application AreaKey FindingsReferences
Cancer TherapyPotent inhibitor of Plk1; induces cell cycle arrest
Cell Biology ResearchTool for studying Plk1 functions; checkpoint activation
Kidney DiseasesPotential therapeutic target for renal conditions
Antimicrobial ActivityRelated compounds show activity against bacteria

Mechanism of Action

ZK-thiazolidinone exerts its effects by inhibiting polo-like kinase 1 (Plk1), a serine/threonine protein kinase involved in various stages of mitosis. By binding to the ATP-binding site of Plk1, this compound prevents the phosphorylation of key substrates required for mitotic progression. This inhibition leads to mitotic arrest and subsequent cell death, making it an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Plk1 Inhibitors

Key Structural and Functional Differences

Below is a comparative analysis based on specificity, mitotic targets, and clinical progress:

Table 1: Comparative Overview of Plk1 Inhibitors
Compound Target Specificity Mitotic Stage Affected Clinical Stage Key Findings/Applications
ZK-thiazolidinone Selective for Plk1 over Plk2/3 Early (centrosome maturation) and late (cytokinesis) Preclinical/early clinical Disrupts PICH-Plk1 localization; essential for cleavage furrow formation
BI 2536 Inhibits Plk1, Plk2, Plk3 Mitotic entry and spindle assembly Phase II trials (discontinued) Causes mitotic arrest and aneuploidy in non-cancer cells
BI 6727 (Volasertib) Improved Plk1 specificity Mitotic progression Phase III (hematologic cancers) FDA Fast Track designation for AML; dose-limiting toxicity observed
GSK461364 Plk1-specific Spindle checkpoint signaling Phase I/II Anti-tumor activity in solid tumors; thrombocytopenia reported
NMS-P937 Selective ATP-competitive inhibitor Mitotic exit and cytokinesis Preclinical Reduces tumor growth in xenograft models

Specificity and Mechanism

  • This compound: Exhibits high specificity for Plk1, sparing Plk2 and Plk3 . It uniquely disrupts the interplay between Plk1 and PICH, causing aberrant chromosomal localization of both proteins .
  • BI 2536 : First-generation inhibitor with cross-reactivity across Plk1-3, leading to off-target effects such as aneuploidy in cardiac fibroblasts .
  • Second-generation inhibitors (e.g., BI 6727, GSK461364): Improved specificity but retain dose-limiting toxicities, highlighting the challenge of targeting Plk1 in non-dividing cells .

Mitotic Stage Targeting

  • This compound is distinctive in its dual impact on early (centrosome maturation) and late mitosis (cytokinesis), whereas BI 2536 primarily affects mitotic entry and spindle assembly .
  • NMS-P937 and GSK461364 focus on mitotic exit and spindle checkpoint signaling, respectively .

Clinical Implications

  • This compound remains in preclinical/early clinical studies, valued for its mechanistic insights rather than therapeutic advancement .
  • BI 6727 (Volasertib) has progressed to Phase III trials for acute myeloid leukemia (AML) but faces challenges due to toxicity .

Biological Activity

ZK-Thiazolidinone, also referred to as TAL, is a novel small-molecule inhibitor primarily targeting Polo-like kinase 1 (Plk1), a crucial regulator of mitotic progression and cell division in eukaryotic cells. This compound has garnered significant attention for its potential applications in cancer therapy due to its ability to inhibit Plk1, which is often overexpressed in tumor cells.

This compound functions as an ATP-competitive inhibitor of Plk1. It has been shown to disrupt various cellular processes essential for mitosis, including:

  • Sister Chromatid Separation : TAL inhibits the function of Plk1, leading to the accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.
  • Centrosome Maturation : The compound affects the localization and activity of proteins involved in centrosome maturation, crucial for proper spindle assembly during cell division.
  • Spindle Assembly : TAL's inhibition of Plk1 leads to defects in spindle assembly, further contributing to its antitumor efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on Plk1 with an IC50 value of approximately 19 nM. The compound has been tested across various human and mouse tumor cell lines, showing an IC50 range between 0.2 to 1.3 µM for cell proliferation inhibition . Flow cytometry analyses revealed that treatment with TAL results in a significant increase in the mitotic index and phospho-histone H3 staining, confirming its role in inducing mitotic arrest.

Table 1: Inhibitory Concentrations of this compound

Cell LineIC50 (µM)
HeLa S30.2 - 1.3
MCF70.2 - 1.3
Mouse Tumor Cells0.2 - 1.3

Case Studies and Findings

Several studies have explored the biological activity of this compound in detail:

  • Study on Mitotic Arrest : One study demonstrated that treatment with 1 µM TAL for 12 hours resulted in a reversible G2/M block in HeLa S3 cells. Upon removal of the compound, cells resumed normal cycling, indicating that the effects of TAL could be transient and reversible .
  • Impact on Centrosome Proteins : Another investigation highlighted that TAL treatment led to altered localization patterns of centrosomal proteins such as pericentrin (PCNT) and γ-tubulin, essential for proper spindle function during mitosis .

Broader Biological Activities

Beyond its role as a Plk1 inhibitor, thiazolidinone derivatives have been studied for various biological activities:

  • Antimicrobial Activity : Research has indicated that thiazolidinones possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of new thiazolidinone derivatives showed moderate-to-good antimicrobial activity with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .
  • Other Therapeutic Applications : Thiazolidinone compounds have also been investigated for their potential anti-inflammatory, analgesic, and antidiabetic effects, showcasing their versatility as bioactive molecules .

Q & A

Q. What is the molecular mechanism of ZK-thiazolidinone as a PLK1 inhibitor, and how does it disrupt mitosis in cancer cells?

this compound selectively inhibits Polo-like kinase 1 (PLK1), a regulator of mitotic progression. It binds to the kinase domain, blocking PLK1's ability to phosphorylate substrates critical for centrosome maturation, spindle assembly, and cytokinesis. Experimental studies using immunofluorescence and live-cell imaging show that this compound treatment causes mitotic arrest, chromosome misalignment, and failed cytokinesis, leading to mitotic catastrophe and apoptosis . Key methodologies include kinase activity assays (e.g., ATP-competitive inhibition profiling) and functional studies in synchronized cell cultures to track mitotic defects .

Q. What in vitro and in vivo models are commonly used to evaluate this compound’s anticancer efficacy?

In vitro: Human cancer cell lines (e.g., H460, HeLa) are treated with this compound to measure IC50 values via MTT assays. Mechanistic studies employ RNAi (to knockdown PLK1) and rescue experiments (overexpression of PLK1 mutants) to confirm target specificity . In vivo: Xenograft models (e.g., nude mice implanted with PLK1-overexpressing tumors) are used to assess tumor regression. Pharmacodynamic endpoints include immunohistochemical staining for mitotic markers (e.g., phospho-histone H3) and apoptosis (TUNEL assays) .

Q. How is this compound’s selectivity for PLK1 validated against other kinases?

Kinome-wide profiling using kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects. Comparative studies with BI 2536 (a clinical-stage PLK1 inhibitor) and genetic validation (e.g., PLK1 knockout cells) confirm specificity. Mass spectrometry-based phosphoproteomics further distinguishes PLK1-dependent phosphorylation events disrupted by this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytoselective toxicity across cancer subtypes?

Discrepancies in cytotoxicity (e.g., higher efficacy in H460 vs. other NSCLC lines) may stem from differential PLK1 dependency or drug efflux mechanisms. Methodological approaches include:

  • Transcriptomic profiling : Correlate PLK1 mRNA/protein levels with drug sensitivity using RNA-seq and Western blotting .
  • ABC transporter assays : Evaluate P-glycoprotein (P-gp) activity via calcein-AM efflux assays to determine if resistance is mediated by drug transporters .
  • Combinatorial screens : Test this compound with P-gp inhibitors (e.g., verapamil) to restore efficacy in resistant models .

Q. What experimental strategies elucidate this compound’s role in PLK1-PICH/PRC1 interactions during cytokinesis?

Advanced studies use:

  • Co-immunoprecipitation (Co-IP) : Assess PLK1’s binding to PICH (a DNA helicase) and PRC1 (a cytokinesis regulator) in this compound-treated cells .
  • Super-resolution microscopy : Visualize PLK1-PICH colocalization on chromosome arms post-inhibition, revealing mislocalization phenotypes .
  • FRET-based biosensors : Quantify real-time PLK1 activity dynamics during mitotic exit .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

Key SAR findings include:

  • Core modifications : The 4-thiazolidinone ring is essential; substitutions at the benzothiazole moiety (e.g., -NMe2 at position 4) improve cytoselectivity .
  • Hydrogen-bond acceptors : Pharmacophore modeling identifies two critical acceptor sites for PLK1 binding .
  • Synthetic routes : Iterative library synthesis (e.g., Ugi-azide reactions) generates analogs for high-throughput screening .

Q. What are the challenges in translating this compound into clinical trials, and how can preclinical models address them?

Limitations include:

  • Pharmacokinetics : Poor solubility and metabolic stability require formulation optimization (e.g., nanoencapsulation) .
  • Toxicity : Off-target effects on PLK2/3 in normal tissues necessitate tissue-specific delivery systems (e.g., antibody-drug conjugates) .
  • Biomarker development : Identify predictive biomarkers (e.g., PLK1 amplification status) via patient-derived organoid (PDO) models .

Methodological Guidelines

  • Data Interpretation : Use dose-response curves (Hill slopes) to distinguish cytostatic vs. cytotoxic effects. Normalize viability assays to untreated controls and account for cell cycle synchronization artifacts .
  • Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to integrate omics data (proteomics, transcriptomics) and resolve conflicting sensitivity profiles .
  • Reproducibility : Adhere to MIAME and ARRIVE guidelines for reporting in vitro and in vivo experiments, respectively .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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